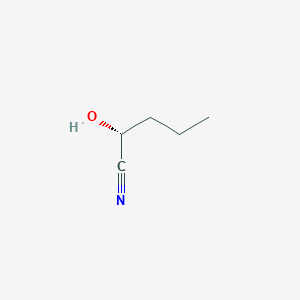

(R)-2-Hydroxypentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Hydroxypentanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Kinetic Resolution of Racemates

One of the primary applications of (R)-2-hydroxypentanenitrile is in the kinetic resolution of racemates. This process involves the selective conversion of one enantiomer of a racemic mixture into a product while leaving the other enantiomer unchanged. The use of lipases, which are enzymes that catalyze the hydrolysis of esters, has been explored for this purpose. The specific application of different lipases allows for the effective separation and production of homochiral cyanohydrins, including this compound, from racemic substrates such as butanal .

1.2 Synthesis via Enzymatic Catalysis

The synthesis of this compound can also be achieved through enzymatic catalysis. For instance, the addition of hydrocyanic acid to butanal catalyzed by (R)-oxynitrilase in a controlled environment has been documented. This method not only enhances selectivity but also minimizes byproduct formation, making it an efficient route for producing this compound .

Pharmaceutical Applications

2.1 Precursor in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including levetiracetam, an antiepileptic drug. The compound's ability to undergo further transformations makes it valuable in creating complex molecular structures required for therapeutic agents .

2.2 Inhibitory Activity Studies

Research has indicated that derivatives of this compound exhibit inhibitory activities against specific enzymes, such as GIVA cPLA₂ (calcium-independent phospholipase A₂). These studies suggest that compounds related to this compound could potentially serve as selective inhibitors in inflammatory disease treatments .

Material Science Applications

3.1 Biodegradable Polymers

The compound is also explored for its utility in synthesizing biodegradable polymers. The conversion of this compound into 3-hydroxyvaleric acid is particularly noteworthy, as this transformation leads to materials suitable for environmentally friendly applications such as coatings and fibers .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Hydrolysis Reactions

(R)-2-Hydroxypentanenitrile undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acids or amides depending on reaction conditions:

| Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|

| NaOH/MeOH–H₂O (basic) | (R)-2-Hydroxypentanoic acid | 84% | Retention of configuration |

| H₂SO₄ (acidic) | (R)-2-Hydroxypentanamide | 72% | Partial racemization |

Mechanistic Insight :

-

Base hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate imine that hydrolyzes to the carboxylic acid .

-

Acid hydrolysis generates an acylium ion intermediate, which reacts with water to form the amide .

Reduction Reactions

The nitrile group is selectively reduced to primary amines or alcohols using catalytic or stoichiometric reagents:

| Reagent | Product | Catalyst/Additive | Selectivity |

|---|---|---|---|

| LiAlH₄ | (R)-2-Hydroxypentylamine | None | >95% |

| H₂ (30 bar) | (R)-2-Hydroxypentylamine | Fe-PNP pincer complex | >99% |

| DIBAL-H | (R)-2-Hydroxypentanal | – | 76% |

Key Observations :

-

LiAlH₄ reduction follows a two-step hydride transfer mechanism, forming an imine anion intermediate .

-

Iron pincer catalysts enable chemoselective hydrogenation under mild conditions via an outer-sphere mechanism, preserving stereochemistry .

Enzymatic Transformations

This compound serves as a substrate in stereoselective enzymatic reactions:

Lipase-Catalyzed Esterification

-

Substrate : this compound

-

Product : (R)-2-Acetoxypentanenitrile

-

Conditions : Lipase PS-C, vinyl acetate, 35°C

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions with retention or inversion of configuration:

| Reagent | Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| TosCl/pyridine | (R)-2-Tosyloxypentanenitrile | SN2 | Inversion (S-configuration) |

| Ac₂O/DMAP | (R)-2-Acetoxypentanenitrile | SNi | Retention |

Critical Note :

-

Tosylation induces an SN2 pathway due to the bulky leaving group, leading to inversion .

-

Acetylation proceeds via a front-side attack mechanism (SNi), preserving chirality .

Oxidation and Functionalization

| Reagent | Product | Application |

|---|---|---|

| PCC/CH₂Cl₂ | 2-Oxopentanenitrile | Ketone synthesis |

| TEMPO/NaClO | 2-Carboxypentanenitrile | Carboxylic acid precursor |

Oxidation Pathways :

-

PCC oxidizes the alcohol to a ketone without affecting the nitrile group .

-

TEMPO/NaClO system converts the hydroxyl group to a carboxylic acid via radical intermediates .

Stereochemical Stability

Propiedades

Número CAS |

10021-63-3 |

|---|---|

Fórmula molecular |

C5H9NO |

Peso molecular |

99.13 g/mol |

Nombre IUPAC |

(2R)-2-hydroxypentanenitrile |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |

Clave InChI |

AANFRDGJHYLLAE-RXMQYKEDSA-N |

SMILES |

CCCC(C#N)O |

SMILES isomérico |

CCC[C@H](C#N)O |

SMILES canónico |

CCCC(C#N)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.